2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide
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Overview
Description
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiochromenes It is characterized by the presence of a chloroacetamide group attached to a 6-fluoro-3,4-dihydro-2H-thiochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide typically involves the following steps:
Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiophenol derivative, under acidic conditions.
Introduction of the Fluoro Group:
Chloroacetamide Formation: The final step involves the reaction of the 6-fluoro-3,4-dihydro-2H-thiochromene with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chloro group in the acetamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)acetamide: Similar structure but with an oxygen atom instead of sulfur.
6-fluoro-3,4-dihydro-2H-thiochromen-4-yl acetamide: Lacks the chloro group.
2-chloro-N-(6-fluoro-2H-chromen-4-yl)acetamide: Similar but without the dihydro component.
Uniqueness
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide is unique due to the combination of the chloroacetamide group and the 6-fluoro-3,4-dihydro-2H-thiochromene moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNOS/c12-6-11(15)14-9-3-4-16-10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZOTDJZMECRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)CCl)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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